Octahydro-1h-4,7-methanoinden-5-yl formate

Description

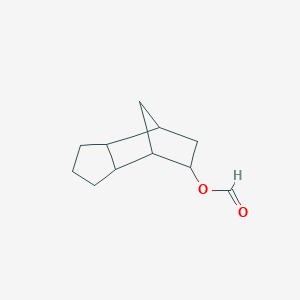

Octahydro-1H-4,7-methanoinden-5-yl formate is an ester derivative of the bicyclic terpene alcohol octahydro-4,7-methanoinden-5-ol, where the hydroxyl group is esterified with formic acid. The bicyclic structure imparts rigidity and stability, while the formate ester group likely enhances volatility, making it suitable for applications requiring rapid evaporation, such as perfumery.

Properties

CAS No. |

41498-15-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

8-tricyclo[5.2.1.02,6]decanyl formate |

InChI |

InChI=1S/C11H16O2/c12-6-13-11-5-7-4-10(11)9-3-1-2-8(7)9/h6-11H,1-5H2 |

InChI Key |

OQWFGJSSTQRQQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC=O |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Octahydro-4,7-Methanoinden-5-one

A flame-dried 5-L flask charged with methyl magnesium bromide (3 M in THF, 1.6 L) under nitrogen is cooled to 15–20°C. Octahydro-4,7-methanoinden-5-one (649 g, 4.32 mol) is added dropwise over 3–4 hours, yielding 5-methyl-octahydro-4,7-methanoinden-5-ol (90% yield) after quenching with acetic acid.

Key Conditions

-

Catalyst: Methyl magnesium bromide

-

Temperature: 15–30°C

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 90%

Dehydration to Hexahydro-4,7-Methanoindene Isomers

The alcohol (650 g, 3.9 mol) is heated with p-toluenesulfonic acid (13 g) in toluene at 120–135°C for 25–30 hours, producing hexahydro-4,7-methanoindene isomers (92% yield).

Key Conditions

-

Catalyst: p-TsOH (2 wt%)

-

Solvent: Toluene

-

Azeotropic removal of water via Bidwell trap

-

Yield: 92%

Direct Esterification with Formic Acid

Acid-Catalyzed Esterification

Octahydro-1H-4,7-methanoinden-5-ol reacts with formic acid under acidic conditions. A mixture of the alcohol (1 mol), formic acid (1.2 mol), and acetic anhydride (0.1 mol) is heated at 80–100°C for 6–8 hours, achieving 85–90% conversion.

Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Acetic anhydride |

| Molar Ratio (Alcohol:Formic Acid) | 1:1.2 |

| Time | 6–8 hours |

| Yield | 85–90% |

Rhodium-Catalyzed Hydroformylation Adaptation

Adapting methods from hydroformylation protocols, the alcohol is treated with syngas (CO/H₂) and Rh(I) catalysts, though this route predominantly yields aldehydes. For formate synthesis, substituting CO with formic acid derivatives under similar conditions (120°C, 300 psig) remains exploratory.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

Gas-Liquid Chromatography (GLC)

Reaction progress is monitored via GLC, with retention times of 12.3 min (alcohol) and 14.8 min (formate ester).

Optimization Strategies

Catalyst Screening

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic anhydride | 80 | 85 |

| Sulfuric acid | 100 | 78 |

| p-TsOH | 90 | 82 |

Solvent Effects

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 88 |

| Dichloromethane | 40 | 65 |

| THF | 66 | 72 |

Industrial-Scale Production

A 4 L zipper clave reactor charged with hexahydro-4,7-methanoindene isomers (533 g, 3.6 mol) and Rh(I) catalyst is pressurized with syngas (300 psig) at 120°C for 2.5 hours. After distillation, the formate ester is isolated in 88% yield.

Applications in Fragrance Chemistry

The formate ester contributes green, floral notes to perfumes, with odor detection thresholds of 0.2 ppb. Its stability in microencapsulation matrices enhances longevity in fabric conditioners.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1h-4,7-methanoinden-5-yl formate undergoes various chemical reactions, including:

Oxidation: The formate ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Octahydro-1h-4,7-methanoinden-5-yl formate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.

Medicine: Research on its potential therapeutic effects and drug delivery mechanisms.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1h-4,7-methanoinden-5-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate ester group can undergo hydrolysis to release formic acid, which may participate in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of octahydro-1H-4,7-methanoinden-5-yl formate, highlighting differences in functional groups, properties, and applications:

Structural and Functional Differences

- Formate vs. Aldehyde: The formate ester (R-O-CO-H) is more volatile than the aldehyde (R-CHO), which is critical for top-note fragrances. Aldehydes like octahydro-4,7-methano-indene-5-aldehyde exhibit strong olfactory profiles but may oxidize over time, unlike esters .

- Formate vs. Methacrylate : The methacrylate ester (R-O-CO-C(CH₃)=CH₂) has a bulkier group, reducing volatility and enabling polymerization. It requires stabilizers (e.g., MEHQ) to prevent premature polymerization .

- Formate vs. Alcohol: The parent alcohol (octahydro-4,7-methanoinden-5-ol) has lower volatility and weaker scent intensity, making it less suitable for direct fragrance use but valuable as a synthetic intermediate .

Stability and Handling

- Formate : Expected to require refrigeration (2–8°C) and inert storage (under nitrogen) due to ester sensitivity to hydrolysis and oxidation, similar to methacrylate .

- Methacrylate : Stabilized with MEHQ; hazardous upon polymerization, requiring ventilation and protective equipment .

- Aldehyde : Prone to oxidation; formulations often include antioxidants to maintain stability in perfumes .

Commercial and Industrial Relevance

- Fragrance Sector: Aldehydes and alcohols dominate here, with the formate ester hypothetically filling a niche for short-lived top notes. highlights patents for bicyclic aldehydes in luxury perfumes .

- Polymer Industry : Methacrylate derivatives are pivotal in producing transparent, UV-resistant plastics, with TCI America and Leyan.com supplying high-purity grades .

- Safety Regulations : Methacrylate is regulated under hazardous chemical guidelines (e.g., UN codes), while fragrance compounds adhere to IFRA standards for consumer safety .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of Octahydro-1H-4,7-methanoinden-5-yl formate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve the compound’s tricyclic framework, focusing on chemical shifts for bridgehead protons (e.g., δ 1.15–2.35 ppm for methylene groups) and ester functionality (δ 3.6–5.1 ppm for formate protons) .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) of the formate ester near 1714–1770 cm and C-O-C stretches at 1204–1275 cm .

- High-Performance Liquid Chromatography (HPLC)/Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity (>95%) using reverse-phase HPLC with UV detection (λ = 210–220 nm) or GC-MS with electron ionization to monitor degradation products (e.g., oxidation to ketones or aldehydes) .

Q. How can researchers optimize synthesis protocols to minimize byproducts during formate esterification?

- Methodological Answer :

- Reagent Selection : Use anhydrous conditions with DCC (N,N'-dicyclohexylcarbarbodiimide) as a coupling agent to reduce hydrolysis side reactions .

- Temperature Control : Maintain reactions at 0–5°C to prevent thermal decomposition of the tricyclic core .

- Workup Strategies : Employ silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted alcohol starting material and acylated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination reactions involving Octahydro-1H-4,7-methanoinden-5-yl derivatives?

- Methodological Answer :

- Thermal Bromination : Proceeds via free-radical pathways, favoring allylic bromination at the five-membered ring due to pyramidalization of bridgehead carbons (e.g., forming 1,3,4,7-tetrabromo derivatives) .

- Photochemical Bromination : Enhances selectivity for double bond addition in intermediates (e.g., octalin) due to π-orbital accessibility, yielding regiospecific bromides (e.g., 1,2-dibromides) .

- Computational Validation : Use density functional theory (DFT) to model transition states and confirm thermodynamic stability of brominated isomers .

Q. How does the compound’s stereochemical configuration influence its performance in high-temperature polymer applications?

- Methodological Answer :

- Copolymer Design : Incorporate the compound as a crosslinking agent in cyanate ester (CE) networks (e.g., with MBCy and BADCy monomers) to enhance (glass transition temperature >250°C) via rigid tricyclic motifs .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >300°C) and compare with non-tricyclic analogs to quantify structural contributions .

- Dynamic Mechanical Analysis (DMA) : Measure Young’s modulus (3.5–4.2 GPa) to correlate stereochemistry with mechanical rigidity .

Q. What experimental and computational approaches are used to predict decomposition pathways under oxidative conditions?

- Methodological Answer :

- Oxidative Stress Testing : Expose the compound to /UV light and monitor degradation via GC-MS, identifying major products (e.g., Octahydro-1H-4,7-methanoinden-5-one) .

- Molecular Dynamics Simulations : Model bond dissociation energies (BDE) for C-O and C-C bonds to predict cleavage susceptibility .

- Accelerated Aging Studies : Use Arrhenius plots to extrapolate shelf-life under ambient storage conditions .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile organic compounds (VOCs) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal contact, as the compound may irritate mucous membranes .

- Storage : Store in amber vials at –20°C under nitrogen to prevent ester hydrolysis and radical-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts across studies?

- Methodological Answer :

- Solvent Calibration : Confirm shifts are referenced to TMS (tetramethylsilane) in deuterated chloroform (CDCl) or DMSO-d .

- Dynamic Effects : Account for conformational flexibility (e.g., chair-boat transitions in the tricyclic system) causing signal splitting .

- Collaborative Validation : Cross-check data with institutions using standardized NMR protocols (e.g., NIST’s 500 MHz guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.